molecular formula C8H3BrClFN2 B1449843 7-Bromo-4-chloro-8-fluoroquinazoline CAS No. 2089651-77-2

7-Bromo-4-chloro-8-fluoroquinazoline

Cat. No.: B1449843
CAS No.: 2089651-77-2
M. Wt: 261.48 g/mol
InChI Key: SBXSLMOKYJUWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-chloro-8-fluoroquinazoline is a heterocyclic compound with the molecular formula C8H3BrClFN2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 7-Bromo-4-chloro-8-fluoroquinazoline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-8-fluoroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinazoline derivatives, while oxidation and reduction reactions can produce quinazoline oxides or reduced quinazoline compounds .

Scientific Research Applications

7-Bromo-4-chloro-8-fluoroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-8-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,4-dichloro-6-fluoroquinazoline
  • 7-Bromo-6-chloroquinazolin-4(3H)-one
  • 7-Bromo-4-chloro-8-fluoroquinazoline-2,4-diol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

7-bromo-4-chloro-8-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-5-2-1-4-7(6(5)11)12-3-13-8(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXSLMOKYJUWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=N2)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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